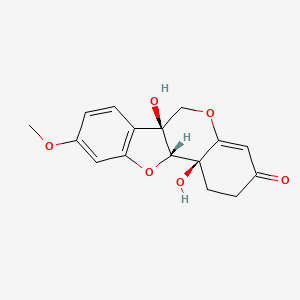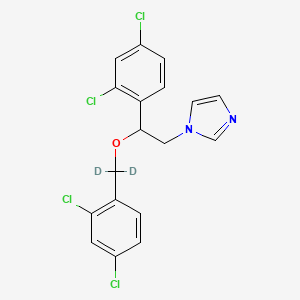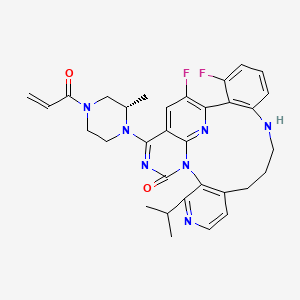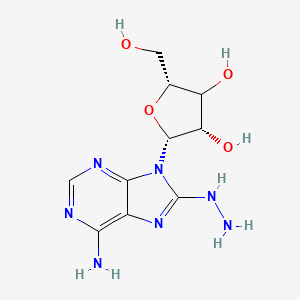
HIV-1, HIV-2 Protease Substrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The human immunodeficiency virus (HIV) protease is a critical enzyme in the life cycle of HIV, responsible for cleaving the viral polyprotein precursors into functional proteins necessary for viral replication and maturation . The HIV-1, HIV-2 protease substrate is a compound specifically designed to be cleaved by the HIV protease, making it an essential tool in studying the enzyme’s activity and developing inhibitors to combat HIV/AIDS .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1, HIV-2 protease substrates typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of HIV-1, HIV-2 protease substrates follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to increase efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: The HIV-1, HIV-2 protease substrate undergoes hydrolysis, a reaction where the peptide bond is cleaved by the HIV protease enzyme . This reaction is crucial for the maturation of the virus.
Common Reagents and Conditions:
Reagents: Water molecules and catalytic aspartate residues in the active site of the protease.
Conditions: Physiological conditions, typically at a pH of around 7.4 and body temperature (37°C).
Major Products: The hydrolysis of the this compound results in smaller peptide fragments, which are essential for the formation of mature viral proteins .
Applications De Recherche Scientifique
The HIV-1, HIV-2 protease substrate is extensively used in various fields of scientific research:
Mécanisme D'action
The HIV-1, HIV-2 protease substrate is cleaved by the HIV protease enzyme through a general acid-base mechanism involving two catalytic aspartate residues . The process includes:
Binding: The substrate binds to the active site of the protease, forming hydrogen bonds with the catalytic aspartates.
Catalysis: A water molecule, activated by the aspartates, attacks the carbonyl carbon of the peptide bond, leading to its cleavage.
Release: The resulting peptide fragments are released, completing the reaction.
Comparaison Avec Des Composés Similaires
Saquinavir: An HIV protease inhibitor that mimics the transition state of the substrate.
Lopinavir: Another protease inhibitor with a similar mechanism of action.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.
Uniqueness: The HIV-1, HIV-2 protease substrate is unique in its specificity for the HIV protease, making it an invaluable tool for studying the enzyme’s activity and developing targeted inhibitors . Unlike inhibitors, which prevent the enzyme’s activity, the substrate allows researchers to observe the protease’s natural function and identify potential points of intervention.
Propriétés
Formule moléculaire |
C56H80N12O14 |
|---|---|
Poids moléculaire |
1145.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C56H80N12O14/c1-7-30(4)45(52(77)64-41(28-69)55(80)68-22-13-19-42(68)50(75)63-40(56(81)82)25-34-27-59-36-18-12-11-17-35(34)36)65-51(76)43-20-14-21-67(43)54(79)39(24-33-15-9-8-10-16-33)62-49(74)38(26-44(58)71)60-48(73)37(23-29(2)3)61-53(78)46(32(6)70)66-47(72)31(5)57/h8-12,15-18,27,29-32,37-43,45-46,59,69-70H,7,13-14,19-26,28,57H2,1-6H3,(H2,58,71)(H,60,73)(H,61,78)(H,62,74)(H,63,75)(H,64,77)(H,65,76)(H,66,72)(H,81,82)/t30-,31-,32+,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1 |
Clé InChI |
VWDDSWUEJQYLTP-SOXXPWFNSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)




![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)




